N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide: is an organic compound characterized by the presence of a cyano group, a trifluoromethyl group, and a trifluoroacetamide group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide typically involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process can be summarized as follows:
Starting Materials: 4-cyano-3-(trifluoromethyl)aniline and trifluoroacetic anhydride.
Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane, at a temperature range of 0-25°C.
Catalysts: Catalysts such as pyridine or triethylamine are often used to facilitate the reaction.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is facilitated by the presence of the cyano and trifluoromethyl groups, which enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
- N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyl epoxy propylene-2-amide
Uniqueness
N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamide group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N2O/c11-9(12,13)7-3-6(2-1-5(7)4-17)18-8(19)10(14,15)16/h1-3H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJWLBKVUGJDIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(F)(F)F)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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